![molecular formula C18H14N6O3 B10975093 2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975093.png)

2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

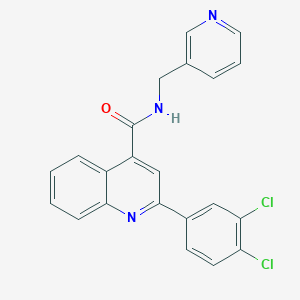

2-{5-[(2-Méthoxyphénoxy)méthyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine est un composé organique complexe qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé fait partie d'une classe plus large de dérivés de pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine, connus pour leurs applications thérapeutiques potentielles, notamment en tant qu'inhibiteurs de la kinase dépendante des cyclines 2 (CDK2), une enzyme clé impliquée dans la régulation du cycle cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-{5-[(2-Méthoxyphénoxy)méthyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l'échafaudage pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du cycle furane : Le cycle furane est introduit par une série de réactions de substitution.

Fixation du groupe 2-méthoxyphénoxy : Cette étape implique l'utilisation d'un dérivé de méthoxyphénol et de réactifs de couplage appropriés pour fixer le groupe à l'échafaudage.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela implique souvent l'utilisation de méthodes de criblage à haut débit et de techniques de synthèse automatisées pour rationaliser le processus .

Analyse Des Réactions Chimiques

Types de réactions

2-{5-[(2-Méthoxyphénoxy)méthyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxyphénoxy.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications De Recherche Scientifique

2-{5-[(2-Méthoxyphénoxy)méthyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigué pour son rôle dans l'inhibition de CDK2, qui est crucial pour la régulation du cycle cellulaire.

Médecine : Agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber CDK2 et à induire l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de systèmes diagnostiques et théragnostiques

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition de CDK2. En se liant au site actif de CDK2, il empêche la phosphorylation des protéines cibles nécessaires à la progression du cycle cellulaire. Cette inhibition entraîne l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Des études de docking moléculaire ont montré que le composé forme des liaisons hydrogène essentielles avec des résidus clés dans le site actif de CDK2, renforçant ainsi son activité inhibitrice .

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Comparaison Avec Des Composés Similaires

Composés similaires

- Dérivés de pyrazolo[3,4-d]pyrimidine

- Dérivés de thioglycoside

- Autres dérivés de pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Unicité

2-{5-[(2-Méthoxyphénoxy)méthyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine se distingue par ses caractéristiques structurales spécifiques, telles que le groupe méthoxyphénoxy et le cycle furane, qui contribuent à ses propriétés de liaison uniques et à son activité inhibitrice améliorée contre CDK2 .

Propriétés

Formule moléculaire |

C18H14N6O3 |

|---|---|

Poids moléculaire |

362.3 g/mol |

Nom IUPAC |

4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C18H14N6O3/c1-25-13-4-2-3-5-14(13)26-9-11-6-7-15(27-11)17-21-18-12-8-20-22-16(12)19-10-24(18)23-17/h2-8,10H,9H2,1H3,(H,20,22) |

Clé InChI |

IENMKBUBBTWRNM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10975016.png)

![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)

![2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975030.png)

![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)

![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B10975056.png)

![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)

![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)

methanone](/img/structure/B10975085.png)

![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)

![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)